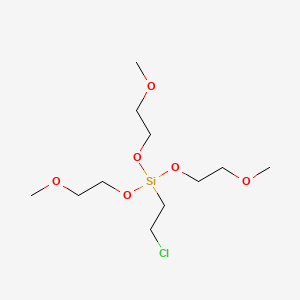
2'-Nitroacetanilide
Vue d'ensemble
Description
2’-Nitroacetanilide is an organic compound with the molecular formula C₈H₈N₂O₃ and a molar mass of 180.16 g/mol . It is used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of 2’-Nitroacetanilide can be achieved through the nitration of acetanilide . This process involves treating acetanilide with a nitrating mixture of nitric acid and sulfuric acid. Along with the para product, a trace of ortho product is also formed . The reaction is an electrophilic substitution, where the electrophile -NO2 attaches to the para position .Molecular Structure Analysis
The molecular structure of 2’-Nitroacetanilide consists of an acetanilide group (C₈H₈N₂O₃) with a nitro group (-NO2) attached to the benzene ring .Chemical Reactions Analysis
The primary chemical reaction involving 2’-Nitroacetanilide is its formation through the nitration of acetanilide . This reaction is an example of electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring of acetanilide is replaced by a nitro group.Physical And Chemical Properties Analysis
2’-Nitroacetanilide is a solid compound with a density of 1.42 g/cm³ . It has a melting point of 90-94 °C and a boiling point of 312.97°C . It is soluble in water and alcohol but insoluble in cold water .Applications De Recherche Scientifique
Catalytic Reductions of Nitroaromatic Compounds
2’-Nitroacetanilide, as a nitroaromatic compound, can be used in the catalytic reductions over heterogeneous catalysts with rhenium sub-nanostructures . This process is particularly important as nitroaromatic compounds are key contaminants of anthropogenic origin, and their decomposition has attracted significant attention . The catalytic reductions of these compounds result in aromatic amines, which serve as key building blocks for the large-scale synthesis of pharmaceuticals .
Synthesis of 2-Methylbenzimidazole
2’-Nitroacetanilide can be used in the heterogeneous catalytic synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3 . The direct synthesis of benzimidazoles from 2-nitroaniline and ethanol over Cu-Pd/γ-Al2O3 catalysts has the advantages of requiring easily available starting materials, having high efficiency, and a simple procedure .
Environmental Remediation
Given that nitroaromatic compounds are key contaminants of anthropogenic origin, 2’-Nitroacetanilide can play a significant role in environmental remediation . These compounds are carcinogenic, tumourigenic, toxic, genotoxic, or reproductive-toxic , and their common occurrence in all domains of the ecosystem and various waste sources and persistent nature pose a severe threat to human and animal lives .
Development of New Catalysts
The development of new catalysts that increase the efficiency of nitroaromatic compound reduction has attracted substantial attention . In this context, 2’-Nitroacetanilide can be used in the development of these catalysts .
Synthesis of Fine Chemical Products
The catalytic reductions of nitroaromatic compounds result in aromatic amines, which are fine chemical products . Therefore, 2’-Nitroacetanilide can be used in the synthesis of these fine chemical products .
Synthesis of Pharmaceuticals
Aromatic amines, which are the result of the catalytic reductions of nitroaromatic compounds, serve as key building blocks for the large-scale synthesis of pharmaceuticals . Therefore, 2’-Nitroacetanilide can play a significant role in the synthesis of pharmaceuticals .
Mécanisme D'action
Target of Action
The primary target of 2’-Nitroacetanilide is the amino group in aniline . The compound is used in the synthesis of p-nitroaniline, a key intermediate in dye manufacture .
Mode of Action
2’-Nitroacetanilide interacts with its target through a process known as electrophilic aromatic substitution . The nitro group (-NO2) in 2’-Nitroacetanilide acts as an electrophile, attaching to the para position of acetanilide . This is because the -NHCOCH3 group in acetanilide is an electron-releasing group .
Biochemical Pathways
The biochemical pathway involved in the action of 2’-Nitroacetanilide is the nitration of acetanilide . This process involves three steps:
- First, the amino group in aniline is protected by acetylation to form acetanilide .
- Then, nitration occurs to form 2’-Nitroacetanilide .
- Finally, the protecting group is removed to yield p-nitroaniline .
Pharmacokinetics
Its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight (18016 g/mol) and its physical state (solid) .
Result of Action
The result of the action of 2’-Nitroacetanilide is the synthesis of p-nitroaniline . This compound is a crucial intermediate in the manufacture of dyes .
Action Environment
The action of 2’-Nitroacetanilide is influenced by environmental factors such as temperature and acidity . For instance, the nitration reaction requires strongly acidic conditions
Safety and Hazards
Orientations Futures
2’-Nitroacetanilide is used as an intermediate in the production of some dyes . Its potential for use in other applications, such as in the development of new organic compounds, is a possible direction for future research.
Relevant Papers One relevant paper discusses the use of 4’-methoxy-2’-nitroacetanilide, a molecule similar to 2’-Nitroacetanilide, as an interface modifier in perovskite solar cells . The study found that this molecule could reduce defects by forming chemical interactions with both SnO2 and the perovskite layer, improving the performance of the solar cells .
Propriétés
IUPAC Name |
N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)9-7-4-2-3-5-8(7)10(12)13/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNFNRVLMKHKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060282 | |
| Record name | Acetamide, N-(2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Nitroacetanilide | |
CAS RN |
552-32-9 | |
| Record name | N-(2-Nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Nitroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Nitroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-nitroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-NITROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4KJC83992 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid methyl ester](/img/structure/B1216561.png)

![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)


![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)






